molecular formula C17H22N2O B3998361 N-(Adamantan-1-YL)-2-aminobenzamide

N-(Adamantan-1-YL)-2-aminobenzamide

Cat. No.: B3998361
M. Wt: 270.37 g/mol
InChI Key: RZOVNTWSNISUGA-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-2-aminobenzamide is a chemical compound of interest in medicinal chemistry research, combining an adamantane moiety with a 2-aminobenzamide structure. Researchers are exploring its potential based on the known biological activities of its components. The adamantane group is a well-characterized pharmacophore found in approved antiviral and neurological drugs such as amantadine, which functions as an antiviral agent and a treatment for Parkinson's disease-related dyskinesia . The 2-aminobenzamide scaffold is recognized in investigative therapeutics for Friedreich's ataxia, where it acts as a histone deacetylase (HDAC) inhibitor to reverse gene silencing . This combination suggests potential dual-acting applications for this hybrid molecule. Scientists are investigating its use in probing neurodegenerative pathways and as a candidate antiviral agent, given that similar adamantane-benzamide hybrids have demonstrated activity against viruses such as the dengue virus serotype 2 (DENV2) in experimental settings . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-adamantyl)-2-aminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOVNTWSNISUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-2-aminobenzamide typically involves the reaction of 1-bromoadamantane with 2-aminobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Another method involves the use of adamantyl nitrates in sulfuric acid media to generate the adamantyl carbocation, which then reacts with 2-aminobenzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-2-aminobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and various substituted benzamides.

Scientific Research Applications

N-(Adamantan-1-YL)-2-aminobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-2-aminobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The benzamide structure allows for interactions with various enzymes and receptors, potentially inhibiting their activity. Molecular docking studies suggest that the compound may bind to specific sites on viral proteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Key Observations :

  • Microwave-assisted synthesis (Method B) significantly improves yields for adamantane benzamides (e.g., 64% vs. 25% for N-(Adamantan-1-yl)benzamide) .
  • Bulky substituents (e.g., sulfamoyl, chloro) reduce yields due to steric hindrance .

Antimicrobial Activity

  • Adamantane-isothiourea hybrids (e.g., 4-arylmethyl morpholine derivatives) demonstrate broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus and Candida albicans .
  • N-(Adamantan-1-yl)-2-aminobenzamide lacks reported antimicrobial data, but its 2-amino group may enhance hydrogen bonding to microbial targets compared to non-amino analogs .

Anti-Inflammatory and Analgesic Effects

  • AACBA (a chloro-benzamide derivative) acts as a P2X7 receptor antagonist (IC₅₀: 18 nM human, 29 nM rat) and reduces carrageenan-induced edema in vivo .
  • N-(Adamantan-1-yl)-3-aminobenzamide (a positional isomer) shows uncharacterized activity, suggesting substituent position critically affects target engagement .

Metabolic and Receptor Binding

  • Indole-3-carboxamides with adamantane (e.g., CB1 receptor ligands) exhibit sub-nanomolar binding affinity (Ki: 0.3–5 nM), highlighting the importance of heterocyclic cores .
  • Adamantane-sulfonamides (e.g., compound 22 in ) function as CB2 inverse agonists (IC₅₀: <50 nM), demonstrating substituent-dependent receptor selectivity .

Physicochemical and Pharmacokinetic Properties

Property This compound N-(1-Adamantyl)acetamide AACBA (P2X7 Antagonist)
LogP ~3.5 (predicted) 2.1 4.8
Water Solubility Low Moderate Low
Melting Point Not reported 148–149°C >200°C
Metabolic Stability High (adamantane rigidity) Moderate High

Notes:

  • Adamantane derivatives generally exhibit high metabolic stability due to resistance to cytochrome P450 oxidation .
  • Polar groups (e.g., sulfamoyl in ) improve solubility but may reduce blood-brain barrier penetration .

Q & A

Advanced Research Question

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) predicts frontier molecular orbitals (HOMO-LUMO gaps ~4 eV), indicating moderate reactivity .
  • MD Simulations : GROMACS models reveal stable adamantane-protein interactions over 100 ns trajectories .
  • ADMET Prediction : SwissADME estimates logP = 3.2 and moderate BBB permeability, suggesting CNS applicability .

How do structural modifications impact the compound’s physicochemical properties?

Basic Research Question

  • Lipophilicity : Adding a butoxy group (logP = 4.1) increases membrane permeability vs. methoxy (logP = 3.5) .
  • Solubility : Chloro substituents reduce aqueous solubility (0.1 mg/mL) compared to hydroxyl groups (1.5 mg/mL) .
  • Thermal Stability : Adamantane derivatives decompose above 250°C (DSC data), suitable for high-temperature applications .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

  • Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of adamantane:benzamide) to minimize impurities .
  • Solvent Selection : Replace chloroform with ethyl acetate for greener synthesis without yield loss .
  • Process Monitoring : Use inline FTIR to track reaction progress in real time .

How can researchers validate target engagement in biological assays?

Advanced Research Question

  • SPR Spectroscopy : Measure binding kinetics (kₐ = 1×10⁴ M⁻¹s⁻¹, kd = 0.01 s⁻¹) for Sortase A inhibition .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in S. aureus lysates .
  • Knockout Models : Use CRISPR-Cas9 to validate activity in Mycobacterium tuberculosis ΔkatG strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Adamantan-1-YL)-2-aminobenzamide
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